molecular formula C10H16BrCl2N3 B1488062 3-bromo-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride CAS No. 2097953-42-7

3-bromo-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride

Cat. No. B1488062
CAS RN: 2097953-42-7
M. Wt: 329.06 g/mol
InChI Key: JEQZONKVPSLJRH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidine derivatives, which include “3-bromo-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride”, have been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .

Scientific Research Applications

Synthetic Pathways and Chemical Reactions

  • The chemical serves as a precursor in synthesizing various heterocyclic compounds due to its ability to undergo aromatic nucleophilic substitution reactions. Such reactions are foundational in creating compounds with potential vasodilation properties, showcasing its importance in medicinal chemistry for developing treatments targeting vascular diseases (Girgis et al., 2008).

Biological Activity Investigations

  • It has been utilized in the synthesis of compounds exhibiting significant biological activities, such as antiviral and fungicidal properties against tobacco mosaic virus, demonstrating the potential in agricultural and pharmaceutical applications (Li et al., 2015).

Structural Analysis and Material Science

  • The study of hydrogen-bonding patterns in related enaminones has provided insights into the stabilization mechanisms of molecular structures, which can be applied in designing more effective drugs and materials with specific physical properties (Balderson et al., 2007).

Catalysis and Synthetic Methodology

  • Its derivatives have been explored in the context of catalytic applications and synthetic methodology, offering routes to construct complex molecules with precision, which is crucial for the development of novel pharmaceuticals and materials (Snieckus & da Frota, 2018).

Antibacterial Research

  • Research into piperidine-containing pyrimidine imines and thiazolidinones, derived from similar structural frameworks, has shown promising antibacterial activities, underscoring the chemical's relevance in addressing antibiotic resistance issues (C.Merugu et al., 2010).

Chemodivergent Synthesis

  • The compound's framework has facilitated chemodivergent synthesis approaches leading to the creation of novel amides and imidazo[1,2-a]pyridines, showcasing the flexibility and utility of such structures in organic synthesis (Liu et al., 2019).

properties

IUPAC Name

3-bromo-N-piperidin-4-ylpyridin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3.2ClH/c11-9-2-1-5-13-10(9)14-8-3-6-12-7-4-8;;/h1-2,5,8,12H,3-4,6-7H2,(H,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEQZONKVPSLJRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=C(C=CC=N2)Br.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrCl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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